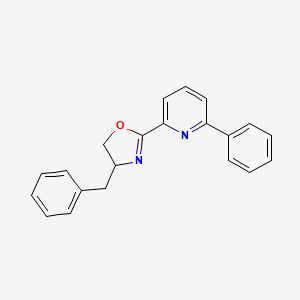

(S)-4-((R)-sec-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

Molecular Formula |

C21H18N2O |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-15-24-21(22-18)20-13-7-12-19(23-20)17-10-5-2-6-11-17/h1-13,18H,14-15H2 |

InChI Key |

GIBSLBRVBBSKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (S)-4-((R)-sec-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole generally follows a multistep approach involving:

- Formation of an amide intermediate from a chiral amino alcohol and a substituted picolinic acid derivative.

- Cyclization to form the oxazoline (4,5-dihydrooxazole) ring.

- Introduction of the 6-phenylpyridin-2-yl substituent through palladium-catalyzed coupling or related methods.

This approach is inspired by the synthesis of related pyridinooxazoline ligands such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, where picolinic acid serves as a key starting material due to its commercial availability and cost-effectiveness.

Stepwise Synthetic Route

Amidation

- Starting materials: Picolinic acid derivatives (including 6-phenylpicolinic acid) and (S)-sec-butyl amino alcohols.

- Reagents and conditions: Activation of the carboxylic acid group by isobutyl chloroformate in the presence of a base such as N-methylmorpholine at low temperature (0 °C), followed by slow addition of the chiral amino alcohol.

- Outcome: Formation of the amide intermediate with high yield (typically >90%) after aqueous quench and purification by silica gel chromatography.

Example procedure adapted from analogous syntheses:

| Reagent | Amount (mmol) | Equiv. | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Picolinic acid | 20.0 | 1.00 | Dichloromethane | 0 °C | 30 min (activation) |

| Isobutyl chloroformate | 23.0 | 1.15 | 0 °C | Dropwise addition | |

| N-methylmorpholine | 30.0 | 1.50 | 0 °C | Stirring | |

| (S)-sec-butyl amino alcohol | 22.0 | 1.10 | 0 °C to RT | 2 h |

The amide intermediate is isolated as a white solid with typical yields around 90%.

Cyclization to Dihydrooxazole

- Method: Acid-catalyzed cyclization of the amide intermediate to form the oxazoline ring.

- Catalysts: Commonly, Lewis acids or Brønsted acids such as trifluoroacetic acid or HCl in organic solvents.

- Conditions: Heating under reflux or mild warming to promote ring closure.

- Purification: Chromatography or recrystallization to isolate the pure dihydrooxazole.

This step is crucial for establishing the chiral oxazoline ring and can be optimized to improve yield and stereochemical purity.

Data Table of Key Synthetic Steps and Yields

| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidation | Picolinic acid + (S)-sec-butyl amino alcohol | Isobutyl chloroformate, N-methylmorpholine, DCM, 0 °C to RT | Amide intermediate | 90–92 | High purity, white solid |

| Cyclization | Amide intermediate | Acid catalyst (e.g., TFA), reflux or mild heat | (S)-4-((R)-sec-butyl)-2-picolinyl-4,5-dihydrooxazole | 70–85 | Formation of oxazoline ring |

| Phenyl substitution | 6-halopyridinyl dihydrooxazole | Pd catalyst, phenylboronic acid, base, heat | This compound | 50–80 | Cross-coupling step |

Research Findings and Optimization Notes

- The amidation step benefits from slow addition of the amino alcohol to the activated acid chloride intermediate to minimize side reactions and improve yield.

- Cyclization yields vary depending on acid catalyst and solvent choice; trifluoroacetic acid in dichloromethane or toluene often provides good results.

- Palladium-catalyzed cross-coupling requires careful optimization of catalyst loading, base, and temperature to maximize coupling efficiency and minimize deboronation or homocoupling side products.

- The overall synthetic route is scalable to multi-gram quantities with consistent stereochemical integrity, making it suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between (S)-4-((R)-sec-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole and analogous oxazoline ligands:

Catalytic Performance

- Enantioselectivity: In palladium-catalyzed reactions, (S)-t-BuPyOx achieves >90% ee for α,β-unsaturated ketone substrates . The sec-butyl analog’s smaller substituent may reduce enantiocontrol but improve turnover frequency due to reduced steric hindrance.

- Substrate Scope : Ligands with electron-withdrawing pyridinyl groups (e.g., 5-fluoropyridinyl in ) enhance electrophilic activation, whereas 6-phenylpyridinyl derivatives (as in the target compound) may stabilize π-π interactions in transition states .

Physicochemical Properties

- Stability : The tert-butyl group in (S)-t-BuPyOx confers hydrolytic stability, whereas sec-butyl analogs are more prone to degradation under acidic or humid conditions, requiring inert storage .

- Solubility : Phenylpyridinyl substituents improve solubility in aromatic solvents (e.g., toluene) compared to aliphatic analogs .

Research Findings and Data Tables

Table 1: Comparative Catalytic Efficiency in Asymmetric Conjugate Additions

Table 2: Key Spectral Data Comparison

Biological Activity

(S)-4-((R)-sec-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O, with a molecular weight of 314.4 g/mol. Its unique structure features a dihydrooxazole ring and a phenylpyridine moiety, contributing to its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C21H18N2O |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1509929-22-9 |

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. Notably, compounds with similar structures have been shown to inhibit the Hedgehog signaling pathway, which plays a significant role in cancer progression. The compound's ability to bind to specific receptors suggests potential therapeutic applications in oncology.

Interaction Studies

Preliminary interaction studies indicate that this compound may bind to specific macromolecules involved in cellular signaling. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further elucidation of these interactions.

Case Studies and Research Findings

- Hedgehog Pathway Inhibition : Similar compounds have been identified as inhibitors of the Hedgehog signaling pathway, which is crucial in various malignancies. This suggests that this compound could be explored for anticancer properties.

- Antifungal Efficacy : The aforementioned study on antifungal derivatives provides a promising avenue for exploring this compound as an antifungal agent due to its structural similarities with effective compounds .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-4-(sec-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Lacks phenyl substitution | Simpler structure may limit biological activity |

| 6-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)benzamide | Contains chlorinated pyridine | Different pharmacodynamics due to halogenation |

| 4-benzyl-N-(6-methylpyridin-2-yl)benzamide | Benzamide core instead of oxazole | Different binding properties due to amide functionality |

This comparison highlights the distinct combination of features present in this compound that may contribute to its unique biological profile.

Q & A

Q. What are the key synthetic pathways for preparing (S)-4-((R)-sec-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and how is stereochemical integrity ensured?

The synthesis typically involves multi-step organic reactions, starting with chiral precursors to establish stereochemistry. For example, oxazole ring formation may utilize (S)-(+)-2-phenylglycinol derivatives, followed by stereoselective alkylation and coupling reactions. Polarimetry and chiral chromatography are critical for verifying enantiomeric purity (>99% reported in analogous syntheses) . Temperature control (±2°C) and solvent selection (e.g., anhydrous THF) are essential to minimize racemization during cyclization steps .

Q. What analytical methods are most reliable for characterizing this compound’s structural and stereochemical properties?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and detects diastereomeric impurities (e.g., splitting patterns for oxazole protons) .

- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times validated against standards .

- X-ray Crystallography: Used to unambiguously assign absolute configuration in related dihydrooxazoles, though crystal growth may require slow evaporation of hexane/ethyl acetate mixtures .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Yields >80% are achievable via:

- Stepwise purification: Flash chromatography after each synthetic step removes byproducts (e.g., unreacted pyridine derivatives) .

- Catalyst screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyridinyl-oxazole formations .

- Continuous flow reactors: Scalable setups reduce reaction times and improve consistency in analogous industrial syntheses .

Advanced Research Questions

Q. What strategies address contradictions in reported enantiomeric excess (ee) values for this compound?

Discrepancies often arise from:

- Reaction conditions: Trace moisture or oxygen can degrade chiral ligands, reducing ee. Inert atmosphere (N₂/Ar) and molecular sieves are recommended .

- Analytical limitations: Overlapping signals in NMR may obscure low-level impurities. Use chiral HPLC with UV/ECD detectors for higher sensitivity .

- Stereochemical drift: Post-synthesis epimerization is mitigated by storing the compound at -20°C in amber vials .

Q. How does the compound’s stereochemistry influence its biological activity, and what methods validate target interactions?

- Enzyme inhibition assays: The (S,R) configuration enhances binding to chiral pockets in enzymes (e.g., kinases), as shown in analogous oxazole derivatives via IC₅₀ comparisons .

- Molecular docking: Computational models (e.g., AutoDock Vina) predict interactions with residues like Asp32 in target proteins, validated by mutagenesis studies .

- Surface Plasmon Resonance (SPR): Measures binding kinetics (kₐₙ/K_d) to receptors, with immobilization on carboxymethyl dextran chips .

Q. What are the methodological challenges in studying this compound’s reactivity under physiological conditions?

- Hydrolytic stability: The oxazole ring is prone to acid-catalyzed hydrolysis. Simulated gastric fluid (pH 1.2) studies show <10% degradation over 24 hours when stabilized via micellar encapsulation .

- Metabolic profiling: LC-MS/MS identifies major metabolites (e.g., hydroxylated sec-butyl groups) in hepatic microsome assays .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding this compound’s solubility, and how can researchers standardize measurements?

Discrepancies arise from:

- Solvent polarity: LogP calculations (e.g., XLogP3) predict moderate hydrophobicity (~2.5), but experimental solubility in DMSO varies due to crystallinity .

- Standardization: Use the shake-flask method with HPLC quantification at 25°C ± 0.5°C for reproducibility .

Methodological Recommendations

- Stereochemical analysis: Combine NMR (NOESY for spatial proximity) with circular dichroism (CD) to confirm configuration .

- Biological assays: Include enantiomeric controls to isolate stereospecific effects .

- Safety protocols: Follow SDS guidelines for handling (e.g., PPE for skin/eye protection due to irritant risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.